2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide
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Overview
Description
2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinyl ring substituted with a 2,4-dichlorobenzyl group and a hydroxy group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide typically involves the following steps:
Formation of the Pyridinyl Ring: The pyridinyl ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyridinyl ring with a 2,4-dichlorobenzyl group using a Friedel-Crafts alkylation reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the acetamide group to an amine.
Substitution: The 2,4-dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or removal of hydroxy groups.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide: can be compared with other compounds having similar structures, such as:
Uniqueness
- Structural Features : The presence of the 2,4-dichlorobenzyl group and the hydroxy group on the pyridinyl ring makes it unique.
- Reactivity : The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility.
- Applications : Its potential applications in chemistry, biology, medicine, and industry set it apart from similar compounds.
Properties
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-2-1-8(11(16)6-9)5-10-12(19)3-4-18(14(10)21)7-13(17)20/h1-4,6,19H,5,7H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGUPIWYJXQKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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